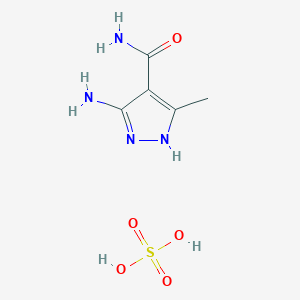

5-氨基-3-甲基-1H-吡唑-4-甲酰胺硫酸盐

描述

5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also an intermediate used in the synthesis of 3- (4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide .

Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . The structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves stirring the mixture at room temperature for 1 hour, then heating under reflux for 4-6 hours .Molecular Structure Analysis

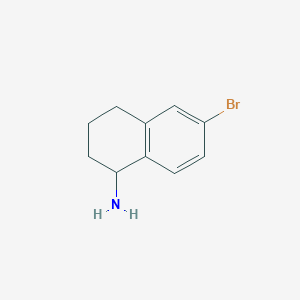

The molecular formula of 5-amino-1-methyl-1H-pyrazole-4-carboxamide is C5H8N4O . The average mass is 140.143 Da and the monoisotopic mass is 140.069809 Da .Chemical Reactions Analysis

5-Amino-1-methyl-1H-pyrazole-4-carboxamide reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 355.1±22.0 °C at 760 mmHg, and a flash point of 168.6±22.3 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .科学研究应用

杂环化合物的合成

该化学化合物已用于杂环化合物(例如吡唑并[3,4-d]嘧啶-4-酮)的合成,通过杂环化反应。该合成利用布朗斯台德酸性离子液体作为无溶剂条件下的催化剂,展示了一种生成具有潜在药理学意义的多官能杂环的有效方法 (Tavakoli-Hoseini 等人,2011)。

抗肿瘤和抗病毒活性

多项研究合成了该化合物的衍生物,以探索其细胞毒性和抗病毒活性。例如,已合成了新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,其中一些对艾氏腹水癌 (EAC) 细胞显示出显着的体外细胞毒活性 (Hassan 等人,2014)。另一项研究重点关注源自 5-氨基-3-(芳基氨基)-1H-吡唑-4-甲酰胺的吡唑并嘧啶和席夫碱的合成、结构解析和抗肿瘤活性的评估,这展示了对各种人类癌细胞系有希望的体外抗肿瘤活性 (Hafez 等人,2013)。

传感器开发

该化合物还被用于传感器开发,特别是在用于 Cr3+ 离子的高选择性离子载体的制造中。基于 5-氨基-1-苯基-1H-吡唑-4-甲酰胺的 Cr3+ 离子选择性电极展示了优异的选择性和响应时间,为环境监测和分析提供了潜在的应用 (Zamani 等人,2009)。

安全和危害

作用机制

Target of Action

The primary target of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

The compound acts as a pan-FGFR covalent inhibitor , targeting both wild-type and gatekeeper mutants of FGFRs . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It irreversibly binds to FGFR1 , which means it forms a covalent bond with the receptor, leading to a permanent change in the receptor’s function.

Biochemical Pathways

The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, the compound can potentially disrupt the biochemical pathways that lead to the proliferation of cancer cells . .

Result of Action

The compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates that the compound’s action results in a decrease in the growth of these cancer cells.

属性

IUPAC Name |

3-amino-5-methyl-1H-pyrazole-4-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.H2O4S/c1-2-3(5(7)10)4(6)9-8-2;1-5(2,3)4/h1H3,(H2,7,10)(H3,6,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMRPAATQMUCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)

![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)

![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)